N-Dodecylaniline
Description
Historical Context and Significance of Dodecylaniline (B12653459) Derivatives in Organic Chemistry
Aniline (B41778) and its derivatives have a rich history in organic chemistry, dating back to the 19th century with the discovery of aniline itself and the subsequent development of synthetic dyes. researchgate.net The introduction of long alkyl chains, such as the dodecyl group, to the aniline structure is a more recent development, driven by the need for molecules with specific physical and chemical properties. These long-chain derivatives are part of a broader class of compounds known as amphiphiles, which contain both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part.
The significance of dodecylaniline derivatives lies in their ability to self-assemble and interact with other molecules in unique ways. This has led to their use in a variety of applications, from the synthesis of novel materials to their role as intermediates in the production of more complex chemical structures. transparencymarketresearch.comsci-hub.se For instance, the presence of the long alkyl chain in N-dodecylaniline influences its solubility, melting point, and reactivity, making it a valuable building block in organic synthesis. chemicalbook.com
Scope of Academic Research on this compound and its Related Compounds
Academic research on this compound and its relatives is diverse, spanning several key areas of chemistry.
Synthesis and Characterization: A significant portion of research focuses on the synthesis of this compound and its derivatives. One common method involves the reaction of aniline with a dodecyl-containing compound. For example, this compound can be synthesized by the reduction of N-phenyl lauramide with a reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). amazonaws.com The starting N-phenyl lauramide is prepared by reacting lauroyl chloride with aniline. amazonaws.com Another approach is the alkylation of aniline with a dodecyl halide. The resulting products are then characterized using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy, to confirm their structure and purity. researchgate.nettandfonline.com
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features | Reference |
|---|---|---|
| ¹H NMR (in CDCl₃) | Signals corresponding to the aromatic protons of the aniline ring and the aliphatic protons of the dodecyl chain. | researchgate.net |
| FTIR (KBr) | Characteristic bands for N-H stretching (~3371 cm⁻¹) and C-N stretching. | researchgate.netresearchgate.net |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of this compound (261.45 g/mol ). nist.gov | nist.gov |
Applications in Materials Science: The unique properties of this compound make it a valuable component in the development of new materials. Its derivatives have been investigated for their potential use in:
Liquid Crystals: The incorporation of long-chain aniline derivatives can influence the mesomorphic properties of liquid crystalline materials. researchgate.netmdpi.com
Corrosion Inhibitors: Derivatives of dodecylaniline, such as N-benzylidene-4-dodecylaniline, have been shown to be effective corrosion inhibitors for metals like copper. researchgate.net These molecules can form a protective layer on the metal surface, preventing corrosion. researchgate.net
Surfactants: The amphiphilic nature of dodecylaniline derivatives makes them suitable for use as surfactants. For example, sodium 4-dodecylphenylazosulfonate, synthesized from 4-dodecylaniline (B94358), acts as a surfactant.
Table 2: Research Applications of this compound Derivatives
| Application Area | Specific Derivative/Use | Key Finding | Reference |
|---|---|---|---|
| Corrosion Inhibition | N-benzylidene-4-dodecylaniline | Forms a self-assembled protective layer on copper, achieving up to 98% inhibition efficiency. researchgate.net | researchgate.net |
| Materials Science | Component in liquid crystals | Influences the molecular ordering and phase behavior of liquid crystal mixtures. | researchgate.net |
| Surfactant Synthesis | Precursor to sodium 4-dodecylphenylazosulfonate | The resulting surfactant enhances the solubility of hydrophobic materials. |
| Nanotechnology | Water solubilization of carbon nanotubes | Used to investigate methods for making single-walled carbon nanotubes soluble in water. chemicalbook.com | chemicalbook.com |
Current Research Trends and Future Directions in Dodecylaniline Studies
Current research on this compound and its derivatives is focused on harnessing their unique molecular architecture for advanced applications.
"Green" Corrosion Inhibitors: There is a growing trend towards developing environmentally friendly corrosion inhibitors. rsc.org this compound derivatives are being explored in this context due to their potential for high efficiency and lower toxicity compared to some traditional inhibitors. Future research will likely focus on optimizing their structure to enhance their "green" credentials and performance in various corrosive environments.
Advanced Materials: The role of this compound in the synthesis of functional materials is an active area of research. This includes its use in the creation of:
π-Conjugated Macrocycles: These large, ring-shaped molecules have potential applications in electronics and supramolecular chemistry. acs.org
Polymers: Dodecylaniline derivatives can be incorporated into polymers to modify their properties, such as solubility and thermal stability. tandfonline.com
Biocompatible Materials: The amphiphilic nature of these compounds opens up possibilities for their use in biomedical applications, although this area is still in its early stages of exploration. Future work may investigate their potential in drug delivery systems or as components of biocompatible materials. mdpi-res.com
The versatility of this compound as a chemical building block ensures its continued importance in academic and industrial research. Future studies are expected to further elucidate the structure-property relationships of its derivatives, leading to the development of new materials and technologies with tailored functionalities.
Structure
3D Structure
Properties
IUPAC Name |
N-dodecylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N/c1-2-3-4-5-6-7-8-9-10-14-17-19-18-15-12-11-13-16-18/h11-13,15-16,19H,2-10,14,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKYCMRSWKQVBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCNC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1073311 | |
| Record name | N-Dodecylaniline | |
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Molecular Weight |
261.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3007-74-7 | |
| Record name | N-Dodecylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3007-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Dodecylaniline | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003007747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Dodecylaniline | |
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| Record name | N-dodecylaniline | |
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| Record name | N-DODECYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies and Reaction Pathways of N Dodecylaniline
Established Protocols for the Synthesis of N-Dodecylaniline
The synthesis of dodecylaniline (B12653459) can be achieved through several established methods, primarily involving condensation and alkylation reactions. These protocols differ in their approach, with some targeting the substitution on the nitrogen atom to form this compound and others targeting the aromatic ring to form isomers like p-dodecylaniline.
High-Temperature Condensation Reactions for this compound Formation
High-temperature condensation represents a key method for the synthesis of this compound. One established protocol involves the reaction of dodecyl alcohol with aniline (B41778). This process is typically facilitated by the presence of an acid catalyst, such as aniline hydrochloride, and is conducted at elevated temperatures. A specific example of this synthesis involves heating dodecyl alcohol with aniline and aniline hydrochloride at temperatures ranging from 180°C to 200°C. google.com This reaction leads to the formation of this compound, where the dodecyl group is attached to the nitrogen atom of the aniline molecule. google.com
Another high-temperature process involves the conversion of this compound to its isomer, p-dodecylaniline. This is achieved by heating this compound in the presence of a metal halide catalyst, such as zinc chloride, zinc bromide, or cobalt chloride. google.com This reaction can be performed with this compound alone or in the presence of aniline hydrochloride or this compound hydrochloride. google.com
Alkylation Processes and Associated Reaction Conditions for Dodecylaniline Synthesis
Alkylation processes are fundamental in synthesizing derivatives of aniline and can result in substitution on either the nitrogen atom (N-alkylation) or the aromatic ring (C-alkylation). wikipedia.org While direct N-alkylation of aniline with a dodecyl halide can produce this compound, a more commonly documented procedure in industrial contexts is the Friedel-Crafts alkylation of the aniline ring to produce p-dodecylaniline. wikipedia.org
This C-alkylation reaction is a direct route that uses dodecenes to alkylate aniline, primarily at the para position of the aromatic ring. The process typically employs a Lewis acid catalyst like aluminum chloride (AlCl₃) and may involve a phase-transfer catalyst to enhance the reaction efficiency. chemicalbook.com The reaction is initiated by mixing aniline and dodecenes, which results in an initial exothermic rise in temperature, followed by a prolonged period of heating to ensure completion. chemicalbook.com
Table 1: Reaction Parameters for the Alkylation of Aniline with Dodecenes
| Parameter | Value/Detail | Source(s) |
|---|---|---|
| Reactants | Aniline, Dodecenes | chemicalbook.com |
| Catalysts | Aluminum chloride (AlCl₃), Methyltributylammonium chloride | chemicalbook.com |
| Initial Temperature | Exothermic rise to 46°C | chemicalbook.com |
| Reaction Temperature | 160°C | chemicalbook.com |
| Reaction Time | 27.8 hours | chemicalbook.com |
| Post-Reaction Workup | Dilution with n-heptane/methylene (B1212753) chloride, washing with water and aqueous ammonia (B1221849), drying over anhydrous sodium sulfate (B86663). | chemicalbook.com |
| Primary Product | p-Dodecylaniline | chemicalbook.com |
Derivatization Strategies for this compound
The chemical structure of dodecylaniline, featuring both an amino group and a long alkyl chain, makes it a valuable precursor for a variety of functionalized derivatives. spectroscopyonline.com These derivatization strategies modify the molecule to create new compounds with specific properties for diverse applications.
Formation of Schiff Bases and Imine Derivatives of this compound
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (azomethine group) and are typically synthesized through the condensation of a primary amine with an aldehyde or a ketone. researchgate.netgsconlinepress.comscispace.com This reaction involves nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then undergoes dehydration to yield the imine. researchgate.netscispace.com
Derivatives of p-dodecylaniline are readily used to form Schiff bases. For instance, N-benzylidene-4-dodecylaniline has been synthesized and studied for its properties. Another example is the preparation of N-(α-methyl benzylidene)-p-dodecyl aniline, which can be subsequently hydrogenated to produce other derivatives. prepchem.com
Table 2: Examples of Schiff Base Derivatives from p-Dodecylaniline
| Schiff Base Derivative | Precursors | Synthetic Method | Source(s) |
|---|---|---|---|
| (E)-N-[(benzo[d] Current time information in Bangalore, IN.prepchem.comthiazol-2-yl)methylidene]-4-dodecylaniline | 4-Dodecylaniline (B94358), Benzo[d] Current time information in Bangalore, IN.prepchem.comthiazole-2-carbaldehyde | High-temperature condensation | |
| N-benzylidene-4-dodecylaniline | 4-Dodecylaniline, Benzaldehyde | Condensation Reaction | |
| N-(α-methyl benzylidene)-p-dodecyl aniline | p-Dodecylaniline, Acetophenone | Condensation Reaction | prepchem.com |
Polymerization of this compound and its Co-polymers
This compound and its isomers are utilized in the field of polymer chemistry to create both polymers and co-polymers with specific functionalities. The long dodecyl chain can impart solubility and influence the morphology of the resulting polymer. tandfonline.com For example, dodecylaniline has been mentioned in the context of preparing hyperbranched polymers. google.com It has also been noted as a component that can be present during the polymerization of chloroprene. google.com
Furthermore, macromers containing Schiff base ester linkages derived from dodecylaniline have been used to synthesize side-chain liquid crystalline polymers (SCLCPs) through radical polymerization. researchgate.net In another application, the alkylamino substituent of dodecylaniline influences the properties of poly(phenylene ethynylene) polymers, enhancing their solubility. tandfonline.com The synthesis of block copolymers can involve various controlled living polymerization techniques, which allow for the creation of complex polymer architectures that could incorporate monomers like dodecylaniline. researchgate.netcmu.edu
Synthesis of Other Functionalized Dodecylaniline Compounds
Beyond Schiff bases and polymers, this compound and its isomers can be converted into a range of other functionalized compounds. These derivatization reactions target the amino group or the aromatic ring to introduce new functional moieties.
Acetylation: The amino group of p-dodecylaniline can be readily acetylated. The synthesis of N-Acetyl-4-n-dodecylaniline is achieved by reacting p-n-dodecylaniline with acetic anhydride (B1165640) in a solvent like toluene (B28343). prepchem.com The reaction is exothermic and proceeds to completion after several hours of stirring. prepchem.com
Azo Compounds: 4-Dodecylaniline serves as a precursor in the synthesis of azo dyes and related compounds. A notable example is its use in the production of sodium 4-dodecylphenylazosulfonate, which functions as a surfactant. cymitquimica.com
Hydrogenated Derivatives: Schiff base derivatives can be further modified. For example, N-(α-methyl benzylidene)-p-dodecyl aniline can be hydrogenated using a palladium-on-carbon (Pd/C) catalyst to yield N-(α-methyl benzyl)-p-dodecyl aniline. prepchem.com
Amide Derivatives for Bimodal Imaging: In advanced applications, p-dodecylaniline has been used to functionalize chelating agents like DTPA (diethylenetriaminepentaacetic acid). The resulting DTPA bisamide derivatives, when complexed with gadolinium (Gd) and europium (Eu), form amphiphilic complexes that self-assemble into micelles, acting as contrast agents for bimodal (MRI and optical) imaging. nih.gov
Functionalized Carbon Nanotubes: The amidation of oxidized carbon materials can be achieved by reacting them with amine-containing molecules. 4-dodecylaniline has been used to functionalize carbon nanotubes, modifying their surface properties. researchgate.net
Mechanistic Investigations of Reactions Involving this compound
The synthesis of this compound can be achieved through various synthetic routes, often involving nucleophilic substitution or addition reactions where the aniline derivative acts as the nucleophile. The reactivity of the nitrogen atom's lone pair of electrons is central to these transformations. byjus.com
One common approach involves the alkylation of aniline with a dodecyl-containing electrophile. For instance, the reaction of aniline with an octadecyl halide, such as octadecane (B175841) bromide, proceeds via a nucleophilic substitution mechanism. In this type of reaction, a base like sodium hydroxide (B78521) or potassium hydroxide is typically used as a catalyst. The reaction is often carried out under reflux conditions to ensure it goes to completion.
Another significant application of this compound's nucleophilic character is in the synthesis of more complex molecules. For example, it has been used in the synthesis of indolino nih.govfullerene derivatives from C60O. prepchem.com In this reaction, this compound acts as a nucleophile, attacking the epoxide ring on the fullerene cage. prepchem.com This reaction is often catalyzed by Lewis acids, such as bismuth(III) chloride (BiCl3), or clay minerals like sepiolite. prepchem.com The proposed mechanism suggests that the Lewis acid assists in the opening of the epoxide ring, creating a carbocationic intermediate that is then attacked by the aniline. prepchem.com However, a concerted S_N_2-like mechanism involving a backside attack is considered less likely due to the steric hindrance of the fullerene cage. prepchem.com
The table below summarizes the yields of indolino nih.govfullerene derivatives using various anilines, highlighting the effectiveness of this compound in this nucleophilic addition reaction. prepchem.com
| Aromatic Amine | Substituent (R) | Substituent (R') | Yield (%) |
| 4-Dodecylaniline | n-C12H25 | H | 77.7 |
| 4-n-Butylaniline | n-C4H9 | H | 64.1 |
| p-Toluidine | Me | H | 84.0 |
| 4-Fluoroaniline | F | H | 75.7 |
| Aniline | H | H | 78.9 |
| N-Me-p-toluidine | Me | Me | 29.3 |
Data sourced from a study on the synthesis of indolino nih.govfullerene derivatives. prepchem.com
The synthesis of N-(α-methyl benzyl)-p-dodecylaniline provides another example of a reaction pathway involving this compound. This is achieved through the hydrogenation of N-(α-methylbenzylidene)-p-dodecylaniline using a 5% Palladium on carbon (Pd/C) catalyst in a 95% ethanol (B145695) solvent. google.com
Furthermore, the use of aluminosilicate (B74896) catalysts in the reaction of aniline with olefins like 1-dodecene (B91753) presents an alternative route for producing dodecylaniline isomers, including N-substituted ones. This process typically occurs at elevated temperatures and pressures.
This compound can undergo both oxidation and reduction reactions, leading to a variety of derivatives. khanacademy.org These transformations are fundamental in organic chemistry and are characterized by the transfer of electrons. libretexts.orgresearchgate.net
Oxidation Pathways:
The oxidation of this compound can result in the formation of corresponding amine oxides or quinones. khanacademy.org Common oxidizing agents employed for this purpose include potassium permanganate (B83412) and chromium trioxide. khanacademy.org The specific product formed depends on the reaction conditions and the oxidizing agent used. The oxidation process involves an increase in the oxidation state of the nitrogen atom or the aromatic ring. libretexts.org
Reduction Pathways:
Reduction reactions of this compound can convert it back to the corresponding amine derivatives or even to a primary amine. khanacademy.org Reducing agents such as lithium aluminum hydride or sodium borohydride (B1222165) are commonly used for these transformations. khanacademy.org The reduction process involves a decrease in the oxidation state. libretexts.org
A notable application of the reduction of a related compound is the synthesis of N-(α-methyl benzyl)-p-dodecylaniline via the hydrogenation of N-(α-methyl benzylidene)-p-dodecylaniline. google.com This reaction specifically utilizes a catalyst, 5% Pd/C, to facilitate the reduction. google.com
In a different context, the electrochemical reduction of oxygen can be catalyzed by dodecylaniline derivatives. unacademy.com In these systems, dodecylaniline can act as a proton ionophore, facilitating the transfer of protons required for the oxygen reduction reaction. unacademy.com
The following table provides a general overview of the oxidation and reduction reactions of dodecylaniline.
| Reaction Type | Common Reagents | Major Products |
| Oxidation | Potassium permanganate, Chromium trioxide | Quinones, Amine oxides |
| Reduction | Lithium aluminum hydride, Sodium borohydride | Amine derivatives |
This table summarizes general oxidation and reduction reactions for dodecylaniline. khanacademy.org
The aromatic ring of this compound is susceptible to electrophilic substitution reactions, a characteristic feature of aromatic compounds. khanacademy.orgbyjus.com The amino group (-NHR) is an activating group and directs incoming electrophiles to the ortho and para positions due to the delocalization of the nitrogen's lone pair of electrons into the benzene (B151609) ring. byjus.commasterorganicchemistry.com
Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. khanacademy.orghilarispublisher.com
Halogenation: Reaction with halogens, such as bromine in bromine water, can lead to the substitution of hydrogen atoms on the aromatic ring with halogen atoms. byjus.com
Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring is achieved using a nitrating mixture, typically a combination of nitric acid and sulfuric acid. khanacademy.orghilarispublisher.com
Sulfonation: The attachment of a sulfonic acid group (-SO3H) to the aromatic ring is accomplished by treating this compound with sulfuric acid. byjus.comkhanacademy.org
A well-documented electrophilic substitution reaction is the Friedel-Crafts alkylation of aniline with dodecenes to produce 4-dodecylaniline. khanacademy.org This reaction utilizes an acidic catalyst, such as aluminum chloride (AlCl₃), to facilitate the electrophilic attack of the dodecyl carbocation at the para position of the aniline ring. khanacademy.org
The general mechanism for electrophilic aromatic substitution involves three key steps:
Generation of an electrophile. byjus.com
Attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (arenium ion or sigma complex). byjus.com
Deprotonation of the intermediate to restore the aromaticity of the ring. byjus.com
The table below outlines common electrophilic substitution reactions for anilines.
| Reaction | Reagent(s) | Electrophile | Typical Product(s) |
| Halogenation | Br₂ in H₂O | Br⁺ | Ortho- and para-bromo substituted aniline |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Ortho- and para-nitro substituted aniline |
| Sulfonation | H₂SO₄ | SO₃ | Ortho- and para-aminobenzenesulfonic acid |
| Friedel-Crafts Alkylation | Dodecene, AlCl₃ | R⁺ (Dodecyl carbocation) | 4-Dodecylaniline |
This table summarizes typical electrophilic substitution reactions on the aniline ring. byjus.comkhanacademy.org
Purification and Isolation Techniques in Dodecylaniline Synthesis Research
The purification and isolation of this compound and its derivatives are critical steps to obtain a product of high purity, essential for its subsequent use and characterization. itmedicalteam.pl The choice of technique depends on the physical and chemical properties of the target compound and the impurities present.
A common method for purifying dodecylaniline produced from the alkylation of aniline involves a series of washing and extraction steps. khanacademy.org For instance, after the reaction, the mixture can be diluted with a non-polar solvent like n-heptane and a chlorinated solvent such as methylene chloride. khanacademy.org This is followed by sequential washing with water and an aqueous ammonia solution to remove unreacted aniline and the catalyst. khanacademy.org The organic layer is then dried over an anhydrous drying agent like sodium sulfate, and the final product can be isolated by vacuum distillation. khanacademy.org
For compounds synthesized through a nitration-reduction route, purification might involve neutralization with a weak base like sodium bicarbonate to remove excess acid, followed by dehydration with magnesium sulfate and solvent removal under reduced pressure. khanacademy.org
Chromatographic techniques are also widely employed for the purification of this compound derivatives. itmedicalteam.pl
Thin-Layer Chromatography (TLC): This is often used for rapid qualitative analysis and to determine the appropriate solvent system for column chromatography. itmedicalteam.pl
Column Chromatography: This technique is used for the preparative separation of compounds from a mixture. A solid stationary phase like silica (B1680970) gel is used, and a liquid mobile phase elutes the components at different rates based on their polarity. itmedicalteam.pl
Solid-Phase Extraction (SPE): SPE can be used to extract and purify this compound from complex samples by selectively retaining the target compound on a solid sorbent and then eluting it with an appropriate solvent. itmedicalteam.pl
In cases where the product is an oil that is slow to crystallize, techniques such as scratching the flask with a glass rod or adding seed crystals can be used to induce crystallization.
The table below summarizes common purification techniques used in the synthesis of dodecylaniline.
| Technique | Purpose | Description |
| Solvent Extraction | Removal of unreacted starting materials and catalysts. | The product is dissolved in an organic solvent and washed with aqueous solutions (e.g., acid or base) to remove impurities. |
| Drying | Removal of residual water from the organic phase. | Anhydrous salts like sodium sulfate or magnesium sulfate are added to the organic solution to absorb water. khanacademy.org |
| Distillation | Separation of liquids with different boiling points. | Vacuum distillation is often used for high-boiling point compounds like this compound to prevent decomposition. khanacademy.org |
| Crystallization | Purification of solid compounds. | The impure solid is dissolved in a suitable solvent, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution. |
| Chromatography | Separation of components in a mixture. | Techniques like column chromatography and TLC separate compounds based on their differential adsorption to a stationary phase. itmedicalteam.pl |
This table outlines common laboratory techniques for the purification and isolation of organic compounds. khanacademy.orgitmedicalteam.pl
Advanced Characterization and Analytical Methodologies in N Dodecylaniline Research
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for separating N-Dodecylaniline from reaction mixtures and for assessing its purity. High-performance liquid chromatography is the most widely used method for these purposes.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound. moravek.com It separates components in a liquid mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the eluent). humanjournals.com The method is widely used to determine the purity of commercial products, with some suppliers specifying purity levels greater than 94% as determined by HPLC. thermofisher.com
A common mode for analyzing this compound is reverse-phase (RP) HPLC, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com A validated method for this compound uses a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.com The separation can be achieved with a simple mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com
HPLC is not only an analytical tool for purity assessment but is also scalable for preparative separation, allowing for the isolation of pure this compound or its impurities from a mixture. sielc.com The use of a UV-Vis detector allows for the quantification of the compound based on its absorbance at a specific wavelength. wikipedia.org
Table 5: Example HPLC Method for this compound Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Technique | Reverse-Phase HPLC | sielc.com |
| Column | Newcrom R1 | sielc.com |
| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid or formic acid | sielc.com |
| Application | Purity analysis, preparative separation, impurity isolation | sielc.com |
| Detection | UV-Vis, Mass Spectrometry (MS) | wikipedia.orgsielc.com |
Electrochemical Characterization Techniques
Electrochemical methods are paramount in understanding the mechanisms by which this compound and its related compounds interact with metal surfaces, offering insights into their protective properties.
Electrochemical Impedance Spectroscopy (EIS) in Dodecylaniline (B12653459) Systems
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to study the anti-corrosion performance of protective coatings. vlci.biz In the context of this compound research, EIS is employed to evaluate the inhibiting effect of its derivatives on metal corrosion. bu.edu.eg The method involves applying a small amplitude AC signal at various frequencies to the electrochemical system and measuring the impedance. vlci.bizbu.edu.eg
Research on N,N-di(polyoxyethylene)-4-dodecylaniline as a corrosion inhibitor for steel in hydrochloric acid solutions utilized EIS to demonstrate that the inhibition efficiency increases with higher inhibitor concentration. bu.edu.eg The data, often presented as Nyquist plots, typically show a capacitive loop, and an increase in the diameter of this loop indicates enhanced corrosion resistance. researchgate.net The results from EIS can be modeled using equivalent circuits to quantify parameters like coating resistance and corrosion rate. vlci.biz For instance, studies on N-benzylidene-4-dodecylaniline on copper in a NaCl solution showed that as the concentration of the inhibitor increased, the polarization resistance rose, while the double-layer capacitance decreased, signifying the formation of a protective self-assembled film. researchgate.net
Table 1: EIS Parameters for Steel in 1 M HCl with N,N-di(polyoxyethylene)-4-dodecylaniline
| Inhibitor Concentration (M) | Rct (Ω·cm²) | Cdl (µF·cm⁻²) | Inhibition Efficiency (%) |
| 0 | 50 | 120 | - |
| 1x10⁻⁵ | 150 | 80 | 66.7 |
| 5x10⁻⁵ | 450 | 50 | 88.9 |
| 1x10⁻⁴ | 800 | 35 | 93.8 |
| 5x10⁻⁴ | 1200 | 25 | 95.8 |
| 1x10⁻³ | 1500 | 20 | 96.7 |
| 5x10⁻³ | 1800 | 15 | 97.2 |
Note: Data is hypothetical and for illustrative purposes, based on trends described in the literature.
Cyclic Voltammetry (CV) and Proton Transfer Mechanism Investigations
Cyclic Voltammetry (CV) is a versatile electrochemical method used to study redox reactions and reaction mechanisms. biologic.netossila.com It involves sweeping the potential of an electrode linearly with time between two vertex potentials and measuring the resulting current. biologic.net In the context of this compound, CV has been instrumental in investigating proton-coupled electron transfer processes. researchgate.net
Research on the reduction of oxygen by decamethylferrocene at a water/1,2-dichloroethane interface demonstrated that 4-dodecylaniline (B94358) can act as a proton ionophore. researchgate.net It facilitates the transfer of protons from the aqueous phase to the organic phase, which is a key step in the catalytic cycle. researchgate.net The electrochemical results from such studies often point to an EC-type mechanism, where a charge transfer (electrochemical step) is followed by a chemical reaction. researchgate.net The shape of the cyclic voltammogram, including the peak potentials and peak currents, provides crucial information about the kinetics and thermodynamics of the electron transfer process. ossila.comals-japan.com For a reversible, one-electron transfer reaction, the separation between the anodic and cathodic peak potentials is theoretically close to 59/n mV (where n is the number of electrons). als-japan.com Deviations from this value can indicate quasi-reversible or irreversible processes. ossila.com
Microscopic and Surface Analysis Techniques
Microscopic and surface analysis techniques are essential for visualizing the effects of this compound and its derivatives on material surfaces, providing direct evidence of film formation and morphological changes.
Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) for Surface Morphology
Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are complementary techniques for high-resolution surface imaging. afmworkshop.comcityu.edu.hk SEM provides images with a large depth of field, making it suitable for observing rough surfaces, while AFM offers three-dimensional topography with sub-nanometer vertical resolution. afmworkshop.combruker-nano.jp
In studies of N-benzylidene-4-dodecylaniline as a corrosion inhibitor for copper, SEM and AFM were used to examine the surface morphology. electrochemsci.org SEM images revealed that a blank copper sheet immersed in a corrosive solution was significantly damaged, whereas the copper surface treated with the this compound derivative showed a much smoother surface, indicating the formation of a protective film. electrochemsci.org AFM provides further detail on the surface topography. electrochemsci.org These techniques are often used in tandem; for example, after electrochemical tests, the electrode surface can be analyzed by SEM to confirm the presence of a protective inhibitor film. rsc.org The combination of these microscopic methods provides powerful visual evidence that this compound derivatives can self-assemble on metal surfaces and protect them from corrosion. researchgate.netelectrochemsci.org
Transmission Electron Microscopy (TEM) in Related Research
Transmission Electron Microscopy (TEM) is a powerful microscopy technique that transmits a beam of electrons through an ultrathin specimen to form an image, enabling visualization at the atomic scale. wikipedia.orgnanoscience.com While direct TEM studies focused solely on this compound are less common in the provided search results, the technique is frequently mentioned in the context of characterizing materials where this compound derivatives might be used, such as in the study of nanoparticles or thin films. mpg.deafmworkshop.com
In research involving Schiff base corrosion inhibitors, TEM has been used to indicate that after the inhibitor molecules self-assemble on a copper surface, the resulting layer protects the metal from corrosion. researchgate.net TEM allows for the characterization of material structures at a very small scale, including the observation of grain boundaries, dislocations, and porosity. univ-rennes.fr For nanomaterials, which can be part of composite systems involving dodecylaniline derivatives, TEM is crucial for determining particle size and structural details in the sub-nanometer range. mpg.de Although challenging due to potential electron beam damage to small organic molecules, advanced TEM techniques like cryo-electron microscopy are being developed to overcome these limitations. oaepublish.com
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Composition
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly sensitive surface analytical technique used to characterize the elemental and molecular composition of the outermost layers of a material. eag.comeag.commicro.org.au By bombarding the sample surface with a pulsed primary ion beam, secondary ions are emitted and their mass-to-charge ratio is determined by measuring their flight time to a detector. eag.commicro.org.au This method is particularly adept at identifying organic and inorganic species with high mass resolution and accuracy, offering a shallow analysis depth of approximately 1-2 nanometers. eag.comeag.com
In the context of this compound research, ToF-SIMS can provide detailed information on the surface composition of materials incorporating this compound. For instance, in studies of dyed keratin (B1170402) films, ToF-SIMS analysis has been employed to understand the distribution and chemical state of dye molecules and additives like this compound at the surface. ncsu.edu The technique's imaging capabilities allow for the visualization of the spatial distribution of specific molecules, which is crucial for assessing the uniformity of coatings or the presence of surface contaminants. eag.comcronologic.de The high sensitivity of ToF-SIMS, capable of detecting species in the parts-per-million (ppm) range, makes it invaluable for detecting trace elements or molecular fragments on a surface. eag.commpg.de
Key capabilities of ToF-SIMS in this compound analysis include:
Surface Contaminant Identification: Detecting unwanted residues or adsorbed species on surfaces treated with this compound. eag.com
Molecular Imaging: Mapping the distribution of this compound and other components in a composite material or on a treated surface. eag.comfrontiersin.org
Depth Profiling: Characterizing the composition of thin films and interfaces by sequentially sputtering away surface layers. eag.comeag.com
| ToF-SIMS Parameter | Capability | Relevance to this compound Research |
| Analysis Depth | ~1-2 nm eag.com | Provides information exclusively on the outermost surface layer where interactions often occur. |
| Lateral Resolution | Sub-micrometer (<0.1 µm) phi.com | Enables detailed chemical mapping of surface features and heterogeneities. |
| Mass Resolution | High (up to 12,000) mpg.de | Allows for precise identification of molecular fragments and elemental composition. |
| Sensitivity | ppm range eag.commpg.de | Detects trace amounts of materials, crucial for purity and contamination analysis. |
Thermal Analysis for Phase Behavior and Stability Research
Thermal analysis techniques are fundamental in characterizing the physical and chemical properties of materials as a function of temperature. For this compound and its composites, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly vital.
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. netzsch.com It is widely used to study thermal transitions such as melting, crystallization, and glass transitions. netzsch.commdpi.com
In the study of this compound, DSC is instrumental in characterizing the phase behavior of its derivatives and hydrogen-bonded liquid crystal (HBLC) complexes. researchgate.netbjp-bg.com For example, in HBLC systems formed between p-n-alkyloxy benzoic acids and 4-dodecylaniline, DSC thermograms, typically recorded during heating and cooling cycles at a scan rate of 10°C/min, reveal transition temperatures and enthalpy values for various mesophases. researchgate.net These studies have identified nematic and various smectic phases, with some complexes exhibiting re-entrant smectic F phases. bjp-bg.com The data obtained from DSC, often correlated with observations from Polarizing Optical Microscopy (POM), allows for the construction of phase diagrams that elucidate the mesogenic behavior of these materials. researchgate.netbjp-bg.com
Research on imidazoline (B1206853) derivatives has also utilized DSC to assess their thermal stability and polymorphism, which can influence their bioavailability. amu.edu.pl
| Material System | Observed Phase Transitions (via DSC) | Transition Temperatures (°C) | Reference |
| 4-Dodecylaniline + p-n-alkyloxy benzoic acids | Crystalline to Smectic G, Smectic G to Smectic C, Smectic C to Nematic, Nematic to Isotropic | Varies with alkyloxy chain length | researchgate.net |
| Irradiated Imidazoline Derivatives | Changes in melting point and enthalpy | Dependent on radiation dose | amu.edu.pl |
| Hydrogen-bonded liquid crystals | Induction of Smectic G and Smectic F phases | Dependent on homologue | bjp-bg.com |
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. openaccessjournals.comresearchgate.net This technique is essential for determining the thermal stability of materials, studying their decomposition patterns, and quantifying their composition. openaccessjournals.cominfinitiaresearch.com
| TGA Measurement | Information Provided | Significance in Dodecylaniline Composite Research |
| Onset of Decomposition Temperature | The temperature at which significant weight loss begins. taylorandfrancis.com | Indicates the upper temperature limit for the material's application. taylorandfrancis.com |
| Weight Loss Percentage | The amount of mass lost at different temperature ranges. tainstruments.com | Helps to quantify the composition and identify different decomposition stages of the composite. xrfscientific.com |
| Residual Mass | The mass remaining at the end of the analysis. openaccessjournals.com | Can indicate the amount of inorganic filler or char yield. xrfscientific.com |
X-ray Crystallography for Crystalline Structure Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.organton-paar.com By irradiating a crystal with X-rays, a diffraction pattern is produced, which can be mathematically analyzed to generate a model of the electron density and, consequently, the atomic positions, bond lengths, and bond angles. wikipedia.orgnih.gov
This method is indispensable for confirming the molecular structure of newly synthesized this compound derivatives and their complexes. For example, single-crystal X-ray diffraction was used to confirm the structure of N-(2-(trifluoromethyl)dodecyl)aniline. rsc.org In the study of borazine (B1220974) derivatives synthesized from aniline (B41778) precursors, crystal structure analysis confirmed the orthogonal arrangement of peripheral aryl groups with respect to the borazine ring. cardiff.ac.uk While obtaining single crystals of this compound itself can be challenging, its derivatives are often amenable to this technique, providing definitive proof of their chemical structure. cardiff.ac.ukrsc.org The structural data obtained is crucial for understanding structure-property relationships.
| Compound/Derivative | Crystal System | Space Group | Key Structural Feature | Reference |
| Borazine derivative 2-26 | Triclinic | P-1 | Orthogonal arrangement of aryl groups | cardiff.ac.uk |
| Borazine derivative 2-31 | Monoclinic | P 21/c | --- | cardiff.ac.uk |
| Pyrrolo[3,2-b]pyrrole derivative 7 | --- | --- | Red needle-like crystals | rsc.org |
| N-[4-(2,2-dimethylpropanoylamino)phenyl]-2,2-dimethylpropanamide | --- | --- | CCDC Number: 293889 | nih.gov |
Elemental Analysis for Compound Identity Confirmation
Elemental analysis is a fundamental analytical technique used to determine the elemental composition (typically percentage of carbon, hydrogen, and nitrogen) of a compound. This data is crucial for verifying the empirical formula of a newly synthesized substance.
For novel this compound derivatives, elemental analysis serves as a primary method for confirming their identity and purity, alongside spectroscopic methods like NMR and mass spectrometry. researchgate.net The experimentally determined weight percentages of C, H, and N are compared with the calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the successful synthesis of the target compound. For example, the synthesis of various Schiff bases and other derivatives of this compound is often validated by elemental analysis results. researchgate.net
Example of Elemental Analysis Data Comparison:
| Element | Calculated % for C₁₈H₃₁N | Found % (Hypothetical) |
| Carbon (C) | 82.69 | 82.65 |
| Hydrogen (H) | 11.95 | 11.99 |
| Nitrogen (N) | 5.36 | 5.32 |
This table illustrates how the experimental results from an elemental analyzer would compare to the theoretical values for pure this compound.
Applications of N Dodecylaniline in Advanced Chemical Systems and Materials Science
Corrosion Inhibition Mechanisms and Performance Studies
Organic compounds containing heteroatoms like nitrogen, as well as aromatic rings and long alkyl chains, are recognized for their potential as corrosion inhibitors. bu.edu.egajchem-a.comimist.ma N-Dodecylaniline derivatives, which possess these structural features, have been a subject of interest in the development of effective anti-corrosion agents. Their protective action is primarily attributed to their ability to adsorb onto metal surfaces, forming a barrier that isolates the metal from the corrosive environment. bu.edu.egmdpi.com
Adsorption Behavior of Dodecylaniline (B12653459) Derivatives on Metal Surfaces
The initial step in the corrosion inhibition process by this compound derivatives is their adsorption onto the metal-solution interface. bu.edu.eg This adsorption can occur through physical (electrostatic) or chemical interactions between the inhibitor molecules and the metal surface. mdpi.comresearchgate.net The presence of lone pair electrons on the nitrogen atom and the π-electrons in the aromatic ring facilitate the formation of coordinate bonds with the vacant d-orbitals of the metal atoms, leading to chemisorption. e3s-conferences.orgphyschemres.org The long dodecyl chain contributes to the formation of a hydrophobic layer, further preventing the ingress of corrosive species. mdpi.comohio.edu
Studies on various organic inhibitors have shown that the effectiveness of the protective film depends on the degree of surface coverage. researchcommons.org For instance, research on N-benzylidene-4-dodecylaniline demonstrated that a self-assembled layer of the inhibitor molecules on a copper surface provided significant protection against corrosion. researchgate.net The adsorption process of this derivative was found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. researchgate.net Similarly, the adsorption of N,N–di(polyoxyethylene)–4–dodecylaniline on steel surfaces was described by the Freundlich isotherm. bu.edu.eg
Influence of Molecular Structure and Substituent Effects on Inhibition Efficiency
The molecular structure of this compound derivatives plays a crucial role in determining their corrosion inhibition efficiency. Key structural features that influence performance include the nature of the polar head group, the length of the alkyl chain, and the presence of various substituents on the aromatic ring. mdpi.commdpi.com
The presence of heteroatoms like nitrogen and oxygen, along with aromatic rings, are known to enhance the adsorption of organic molecules on metal surfaces. bu.edu.egajchem-a.com In the case of N,N–di(polyoxyethylene)–4–dodecylaniline, the inhibition efficiency was observed to increase with an increase in the number of oxyethylene units in the chain. bu.edu.eg This is attributed to the increased surface area covered by the inhibitor molecule. bu.edu.eg
The length of the alkyl chain also has a significant impact; longer chains generally provide better protection due to increased hydrophobicity. mdpi.com For example, 4-octylaniline, a shorter-chain analogue, may not offer the same level of long-term protection as its dodecyl counterpart. The introduction of different substituent groups on the aromatic ring can either donate or withdraw electrons, thereby altering the electron density at the adsorption centers and influencing the strength of the interaction with the metal surface. e3s-conferences.orgmdpi.com
| Derivative | Metal | Corrosive Medium | Key Findings |
| N-benzylidene-4-dodecylaniline | Copper | 0.5 mol/L NaCl | Forms a self-assembled layer, achieving up to 98% inhibition efficiency. researchgate.net |
| N,N–di(polyoxyethylene)–4–dodecylaniline | Steel | 1 M Hydrochloric Acid | Inhibition efficiency increases with inhibitor concentration and the number of oxyethylene units. bu.edu.eg |
Electrochemical Investigation of Corrosion Inhibition by this compound Derivatives
Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are widely used to evaluate the performance of corrosion inhibitors. nih.gov These methods provide valuable insights into the mechanism of inhibition.
Potentiodynamic polarization studies on N-benzylidene-4-dodecylaniline for copper in a NaCl solution indicated that it behaves as a mixed-type inhibitor, affecting both the anodic and cathodic reactions. researchgate.net Similarly, N,N–di(polyoxyethylene)–4–dodecylaniline was found to be a mixed-type inhibitor for steel in hydrochloric acid, with a more pronounced effect on the anodic reaction. bu.edu.eg The change in corrosion potential (Ecorr) and the reduction in corrosion current density (icorr) in the presence of the inhibitor are key parameters used to assess its effectiveness. researchgate.netnih.gov
EIS measurements provide information about the resistance of the protective film formed on the metal surface. An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) upon the addition of the inhibitor are indicative of effective corrosion protection. nih.govresearchgate.net For N-benzylidene-4-dodecylaniline, EIS results confirmed the formation of a protective layer that hindered charge transfer at the metal/solution interface. researchgate.net
| Electrochemical Parameter | Observation with this compound Derivatives | Interpretation |
| Corrosion Potential (Ecorr) | Shift in potential | Indicates whether the inhibitor affects the anodic, cathodic, or both reactions. nih.gov |
| Corrosion Current Density (icorr) | Decrease | A lower icorr signifies a reduced corrosion rate. researchgate.netnih.gov |
| Charge Transfer Resistance (Rct) | Increase | Suggests the formation of an insulating protective layer on the metal surface. nih.gov |
| Double-Layer Capacitance (Cdl) | Decrease | Indicates an increase in the thickness of the protective layer or a decrease in the local dielectric constant. researchgate.net |
Dual Functionality as Antioxidant and Anti-corrosion Agent
Some this compound derivatives have demonstrated the ability to function as both antioxidants and anti-corrosion agents. This dual functionality is particularly valuable in applications where materials are exposed to both oxidative and corrosive environments, such as in lubricant and fuel systems. google.comgoogle.comepo.org The antioxidant properties arise from the ability of the aniline (B41778) moiety to scavenge free radicals, while the anti-corrosion behavior is due to the adsorption mechanisms discussed previously. A study on N-benzylidene-4-dodecylaniline highlighted its effectiveness as a corrosion inhibitor, and its structural similarity to other known antioxidants suggests potential for dual-role applications.
Integration into Advanced Material Architectures
The unique chemical properties of this compound also lend themselves to the functionalization of advanced materials, such as carbon nanotubes (CNTs), to improve their processability and integrate them into new material systems.
Water Solubilization of Carbon Nanotubes by this compound Functionalization
Carbon nanotubes possess exceptional mechanical, thermal, and electrical properties, but their application is often limited by their poor solubility in common solvents and their tendency to agglomerate. rsc.org Surface functionalization is a key strategy to overcome these challenges. rsc.orgctimaterials.com
This compound can be used to functionalize CNTs, thereby improving their dispersion in various media. This process typically involves creating functional groups on the CNT surface, such as carboxylic acid groups, which can then react with the amine group of this compound to form stable amide linkages. ndsu.edu The long dodecyl chain of the this compound molecule then helps to render the CNTs soluble in organic solvents. scispace.comuky.edu
Furthermore, by modifying the this compound molecule itself, for instance by introducing hydrophilic groups, it is possible to achieve water solubilization of CNTs. ndsu.edu One study demonstrated that functionalizing single-walled carbon nanotubes (SWNTs) with glucosamine, which has an amine group for attachment and is highly water-soluble, resulted in the successful dispersion of SWNTs in water. ndsu.edu While this specific example does not use this compound directly, the principle of using an amine-containing molecule to attach a solubilizing group is analogous and highlights the potential of this compound derivatives for this purpose. The ability to disperse CNTs in aqueous solutions is crucial for their application in biological and biomedical fields. nih.govnih.gov
Role in Liquid Crystalline Systems and Molecular Order Enhancement
This compound serves as a crucial intermediate in the formation of hydrogen-bonded liquid crystalline (HBLC) complexes. researchgate.net When combined with mesogenic compounds like p-n-alkyloxy benzoic acids, it forms a new homologous series of materials that exhibit liquid crystal properties. researchgate.netresearchgate.net The hydrogen bond typically forms between the amine group of the this compound and the carboxylic acid group of the benzoic acid derivative. researchgate.net
The resulting complexes are subjected to analysis using techniques such as Fourier transform infrared spectroscopy (FTIR) to confirm the hydrogen bonding, and polarizing optical microscopy (POM) and differential scanning calorimetry (DSC) to identify the mesophases and their transition temperatures. researchgate.netresearchgate.net The incorporation of this compound into these systems can induce and stabilize various smectic and nematic phases, demonstrating its role in enhancing molecular order. researchgate.net The specific phases and thermal range of these liquid crystals are dependent on the length of the alkyloxy chain of the interacting benzoic acid. researchgate.net
Table 1: Mesogenic Properties of Hydrogen-Bonded Complexes of 4-Dodecylaniline (B94358) and p-n-Alkyloxy Benzoic Acids Data derived from studies on homologous series of HBLC complexes.
| Alkyloxy Carbon Number (n) | Transition Temperatures (°C) | Mesophases Observed |
| 5 | I ↔ 115.8 ↔ N ↔ 135.2 ↔ SmC | Nematic, Smectic C |
| 7 | I ↔ 114.1 ↔ N ↔ 138.4 ↔ SmC | Nematic, Smectic C |
| 8 | I ↔ 116.2 ↔ N ↔ 140.1 ↔ SmC | Nematic, Smectic C |
| 9 | I ↔ 112.9 ↔ N ↔ 141.5 ↔ SmC | Nematic, Smectic C |
| 10 | I ↔ 114.5 ↔ N ↔ 142.3 ↔ SmC | Nematic, Smectic C |
| 11 | I ↔ 110.8 ↔ N ↔ 142.0 ↔ SmC | Nematic, Smectic C |
| 12 | I ↔ 112.3 ↔ N ↔ 143.1 ↔ SmC | Nematic, Smectic C |
Development of Polymer Composites with this compound
This compound is utilized in the development of advanced polymer composites, where it can be incorporated to modify and enhance material properties. Its long alkyl chain improves compatibility with hydrophobic polymer matrices, while the aniline group provides a site for chemical interaction or imparts specific electronic characteristics. The development of such composites is a key area of research aimed at creating materials with tailored thermal, mechanical, and electrical properties. scielo.brnumberanalytics.comnih.gov
Research has shown that this compound can be used to modify polymer films. For instance, polystyrene films modified with this compound through diazonium salt reactions exhibited superior surface charge distribution compared to films modified with shorter-chain aniline analogues. The dodecyl chain enhances hydrophobicity, which is a critical factor for applications requiring stable films or specific surface interactions. The synthesis of polymer composites can involve various techniques, including melt intercalation, in situ polymerization, and solution mixing, where additives like this compound can be integrated into the polymer matrix. wiley-vch.deresearchgate.net
Surface Modification via Diazonium Chemistry Using Dodecylaniline
The functionalization of surfaces using diazonium salt chemistry is a versatile and robust method for creating stable, covalently bonded organic layers. nih.govresearchgate.net 4-Dodecylaniline is an excellent precursor for this process. It is first converted into its corresponding diazonium salt, 4-dodecylbenzenediazonium (DDAN), which can then be grafted onto various substrates, including conductive materials like glassy carbon electrodes (GCE). mdpi.comgoogle.com
This surface modification can be achieved through spontaneous (chemical) grafting or, more commonly, via electrochemical reduction of the diazonium salt. mdpi.commdpi.com This electrografting process results in a highly stable, covalently attached dodecylaryl layer. mdpi.com This technique has been employed to create novel platforms for biosensing. For example, a GCE modified with a layer of DDAN serves as a stable template for the formation of a long-chain hybrid bilayer membrane (lcHBLM) by subsequent adsorption of a second layer, such as dihexadecyl phosphate (B84403) (DHP). mdpi.com This bilayer system has been successfully used as a platform to study the aggregation of amyloid-β peptides using electrochemical impedance spectroscopy. mdpi.com The stability and properties of the grafted layer can be confirmed through various surface analysis techniques. mdpi.com
Table 2: Surface Characterization of a Glassy Carbon Electrode (GCE) Modified with 4-Dodecylaniline (via DDAN) and a DHP Layer Data adapted from a study on hybrid bilayer membranes for biosensing. mdpi.com
| Surface | Technique | Key Finding/Value |
| Bare GCE | Contact Angle | ~55.2° |
| GCE-DDAN (Monolayer) | Contact Angle | ~98.6° (Increased hydrophobicity) |
| GCE-DDAN-DHP (Bilayer) | Contact Angle | ~79.1° (Increased hydrophilicity from phosphate groups) |
| GCE-DDAN-DHP | X-ray Photoelectron Spectroscopy (XPS) | Distinctive phosphorus peak confirms DHP layer presence. |
| GCE-DDAN-DHP | Time-of-Flight SIMS (ToF-SIMS) | Detection of mass corresponding to 4-dodecylbenzene and dihexadecyl phosphate, confirming both layers. |
| GCE-DDAN | Ellipsometry | Measured monolayer length of 84.8 Å. |
Catalytic Activities and Roles in Reaction Facilitation
This compound participates in chemical reactions not only as a reactant but also as a facilitator, influencing reaction pathways through its inherent chemical properties. Its roles in catalysis range from acting as a nucleophile in reactions requiring a Lewis acid promoter to functioning as a proton carrier in complex electrochemical systems.
Lewis Acidity and Catalytic Promotion in Cyclization Reactions
The nucleophilic nature of this compound allows it to be used in cyclization reactions that are promoted by acid catalysts. google.com The Nazarov cyclization, for instance, is a classic example of a reaction catalyzed by protic or Lewis acids. thermofisher.com
A specific application is seen in the reaction of fullerene epoxide (C60O) with 4-dodecylaniline to form 5-dodecylindolino researchgate.netfullerene. researchgate.net A study of this reaction revealed that the choice of acid catalyst is critical. While strong Brønsted acids like p-toluenesulfonic acid (TsOH) were ineffective due to neutralization by the aniline, and some Lewis acids like BF3·OEt2 completely prevented the reaction, moderate Lewis acids showed excellent catalytic activity. researchgate.net Clay minerals such as Montmorillonite K10 and Sepiolite, which are presumed to have moderate Lewis acidity, were found to be highly effective catalysts for this cyclization, yielding the desired product in significant amounts. researchgate.net This highlights the role of this compound in a system where the catalytic activity must be finely tuned.
Table 3: Catalytic Activity of Various Acids in the Cyclization of C60O with 4-Dodecylaniline Reaction conditions: C60O, 4-dodecylaniline, catalyst, chlorobenzene, 100 °C. Data adapted from a study on fullerene epoxide chemistry. researchgate.net
| Catalyst | Catalyst Type | Reaction Time | Product Yield (%) |
| Montmorillonite K10 | Clay Mineral (Lewis Acid) | 6 h | 56.7 |
| Sepiolite | Clay Mineral (Lewis Acid) | 6 h | 63.8 |
| BiCl₃ | Lewis Acid | 2 h | 50.3 |
| BF₃·OEt₂ | Lewis Acid | 2 h | 0 |
| p-TsOH | Brønsted Acid | >5 days | 0 |
| Amberlyst 15® | Brønsted Acid | >5 days | Trace |
Proton Transfer Mechanisms in Electrochemical Processes
In the field of electrochemistry, particularly at the interface between two immiscible electrolyte solutions (ITIES), this compound functions as an effective proton carrier. core.ac.uknih.gov Its lipophilic dodecyl chain anchors it within the organic phase, while the basic amine group can accept and transfer protons across the liquid-liquid boundary. core.ac.uk
This property has been utilized to study proton-coupled electron transfer (PCET) reactions, which are fundamental to many biological and chemical energy conversion processes. nih.govresearchgate.net For example, the reduction of molecular oxygen by decamethylferrocene (DMFc) at a water/1,2-dichloroethane (DCE) interface is a process that can be facilitated by this compound. core.ac.uk The aniline derivative acts as a proton ionophore, assisting the transfer of protons from the aqueous phase to the organic phase, which is a key step in the reduction of O₂ to hydrogen peroxide. core.ac.uk This makes this compound a valuable tool for creating model systems to investigate complex electrochemical phenomena that mimic biological processes. core.ac.uk
Extraction and Separation Technologies for Metal Ions
This compound has demonstrated significant potential as a highly selective extractant in hydrometallurgical processes, particularly for the recovery and separation of precious metals. researchgate.net Solvent extraction techniques employing this compound take advantage of its ability to form complexes with specific metal ions, allowing them to be separated from less valuable base metals. journalssystem.comjst.go.jp
Studies have shown that this compound, typically dissolved in an organic solvent like toluene (B28343), can quantitatively extract precious metals such as platinum(IV), palladium(II), and gold(III) from acidic chloride solutions. researchgate.netjournalssystem.com A key advantage is its high selectivity; under the same conditions, common base metals are not extracted, enabling a clean separation. researchgate.net As an aromatic secondary amine, it is a weaker base than aliphatic amine extractants, which contributes to its unique selectivity profile. researchgate.netjournalssystem.com This makes this compound a promising candidate for developing efficient processes for recycling precious metals from sources like spent automobile catalysts. researchgate.net
Table 4: Extraction Selectivity of this compound for Various Metal Ions Conditions: Batchwise extraction from hydrochloric acid solution at 300 K using this compound in toluene. Data adapted from studies on precious metal extraction. researchgate.netjournalssystem.com
| Metal Ion | Result of Extraction |
| Platinum(IV) | Quantitatively extracted |
| Palladium(II) | Quantitatively extracted |
| Gold(III) | Quantitatively extracted |
| Base Metals (e.g., Cu, Ni, Co) | Not extracted |
Selective Extraction of Platinum Group Metals (PGMs) with this compound
This compound has demonstrated significant potential as a highly selective extractant in the field of hydrometallurgy, particularly for the recovery of Platinum Group Metals (PGMs). researchgate.netmiyazaki-u.ac.jpresearchgate.net Research has shown that this compound, which features an aromatic secondary amine moiety, is effective for the selective separation of valuable metals from complex aqueous solutions. researchgate.netresearchgate.net
In studies using a toluene solution of this compound to extract metals from a hydrochloric acid medium, the compound exhibited remarkable selectivity. researchgate.netmiyazaki-u.ac.jp Experiments conducted at 300 K revealed that Platinum(IV), Palladium(II), and Gold(III) were quantitatively extracted from the acidic solution into the organic phase. researchgate.netmiyazaki-u.ac.jpresearchgate.net Conversely, base metals present in the solution were not extracted, highlighting the high degree of selectivity this compound possesses for this specific group of precious metals. researchgate.netresearchgate.net This makes it a valuable agent in processes designed to purify PGMs and separate them from less valuable or contaminating metals. nih.govenu.kz The back extraction, or stripping, of the extracted Platinum(IV) from the organic phase has been shown to be effective using agents such as aqueous thiourea, particularly when mixed with hydrochloric acid. researchgate.netmiyazaki-u.ac.jp
The selective extraction capability of this compound is summarized in the table below, based on findings from batchwise extraction tests from hydrochloric acid solutions.
| Metal Ion | Oxidation State | Extraction Result |
| Platinum | Pt(IV) | Quantitative Extraction researchgate.net |
| Palladium | Pd(II) | Quantitative Extraction researchgate.net |
| Gold | Au(III) | Quantitative Extraction researchgate.net |
| Base Metals | Various | Not Extracted researchgate.netresearchgate.net |
This table illustrates the selectivity of this compound in a toluene/hydrochloric acid extraction system. researchgate.net
Extraction Equilibrium Studies in Metal Separation
Understanding the extraction equilibrium is crucial for optimizing metal separation processes. rsc.org Equilibrium studies for the extraction of Platinum(IV) with this compound from hydrochloric acid solutions have elucidated the underlying chemical reactions and their corresponding equilibrium constants. researchgate.net The data suggest that different platinum complexes are formed and extracted depending on the concentration of hydrochloric acid. researchgate.netmiyazaki-u.ac.jp
The extraction process involves an ion-pair mechanism, which is common for amine-based extractants in acidic chloride media. nih.govjst.go.jp The proposed reactions and their equilibrium constants (K) describe the distribution of the metal species between the aqueous and organic phases at equilibrium. researchgate.net The equilibrium constant for the solvent extraction reaction was determined by analyzing experimental results and accounting for the activity coefficients of the chemical species in the aqueous phase. researchgate.netjst.go.jp
The key equilibrium reactions identified in the study are as follows:
Formation of the amine salt in the organic phase: (RN) org + H+ aq + Cl- aq ⇌ (RNHCl) org Where RN represents this compound.
Extraction at lower HCl concentrations via a neutral complex: 2(RN) org + PtCl₅⁻ aq ⇌ ((RN)₂PtCl₄) org + Cl⁻ aq
Extraction at higher HCl concentrations via an ion-pair complex: 2(RNHCl) org + PtCl₆²⁻ aq ⇌ ((RNH)₂PtCl₆) org + 2Cl⁻ aq
The equilibrium constants for these reactions were calculated, providing a quantitative measure of the extraction efficiency.
| Reaction | Equilibrium Constant (K) | Units |
| 1. Amine Salt Formation (K₁) | 1.10 | (mol dm⁻³)⁻² |
| 2. Neutral Complex Extraction (K₂) | 2.90 x 10² | (mol dm⁻³)⁻¹ |
| 3. Ion-Pair Extraction (K₃) | 1.23 x 10⁴ | (Dimensionless) |
This table presents the equilibrium constants for the extraction of Pt(IV) from a hydrochloric acid solution using this compound at 300 K. researchgate.net
These findings are critical for designing and controlling industrial separation processes, allowing for the optimization of conditions to achieve maximum recovery and purity of platinum. researchgate.net
Biological Activities and Biomedical Research Potential of N Dodecylaniline
Antioxidant Properties and Oxidative Stress Mitigation
N-Dodecylaniline has demonstrated significant antioxidant properties, playing a role in protecting cells from the damaging effects of oxidative stress. uni-muenchen.de Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. The antioxidant action of this compound is linked to its chemical structure, which allows it to counteract oxidative damage through mechanisms such as inhibiting lipid peroxidation. uni-muenchen.de
The mechanism of its antioxidant effect involves the direct inhibition of free-radical chain reactions that occur during the peroxidation of lipids, thereby protecting the integrity of lipid membranes from oxidative damage. uni-muenchen.denih.gov This capability to interrupt these damaging cascades is a key factor in its ability to mitigate oxidative stress at a cellular level. uni-muenchen.de
Cytoprotective Effects in Cellular Models
In a notable study using HT22 hippocampal cells, a common model for neuronal health research, this compound was tested against several oxidative stress inducers, including glutamate (B1630785), hydrogen peroxide, and tert-butyl hydroperoxide. The compound was found to significantly enhance cell viability under these toxic conditions. uni-muenchen.de The half-maximal effective concentration (EC50), which indicates the concentration of a drug that gives half of the maximal response, was determined for its protective effect against glutamate toxicity.
Table 1: Cytoprotective Effect of this compound Against Glutamate Toxicity in HT22 Cells
| Compound | EC50 Value | Cell Model | Toxin |
|---|---|---|---|
| This compound | ~900 nM | HT22 Hippocampal Cells | Glutamate |
| Iminostilbene (Reference) | ~70 nM | HT22 Hippocampal Cells | Glutamate |
This table presents the half-maximal effective concentration (EC50) of this compound in providing cytoprotection to HT22 cells against glutamate-induced toxicity, with Iminostilbene shown for comparison. uni-muenchen.de
Neuroprotective Studies and Neuronal Health
Beyond general cytoprotection, this compound has been specifically investigated for its neuroprotective potential. uni-muenchen.de Oxidative stress is a known pathological factor in a variety of neurodegenerative diseases. uni-muenchen.de Compounds that can shield neurons from oxidative damage are therefore of significant interest.
In experiments with rat primary cerebellar neurons subjected to oxidative stress through glutathione (B108866) depletion, this compound demonstrated a significant ability to preserve neuritic structures and maintain cell viability. Furthermore, in organotypic hippocampal slice cultures, the compound was shown to completely protect neurons from the toxic effects of hydrogen peroxide overload. uni-muenchen.de This direct protective action on neuronal cells highlights its potential relevance in maintaining neuronal health. uni-muenchen.de The neuroprotective effects are considered to be a direct consequence of its antioxidant activity, particularly its ability to inhibit the free-radical chain reactions involved in lipid peroxidation. uni-muenchen.de
Investigation of Antimicrobial and Antifungal Activities
The investigation into the antimicrobial and antifungal properties of this compound and related long-chain alkyl-substituted compounds is a growing area of research. One study identified this compound as a metabolite from Streptomyces species that may possess direct antifungal activities against pathogenic fungi. nih.gov
The structural characteristics of this compound, particularly its long alkyl chain, are believed to be crucial for its antimicrobial potential. mdpi.comnih.gov Studies on other long-chain amide and amine derivatives have shown that an alkyl chain of 12 carbons is often optimal for biofilm inhibition and antifungal activity. mdpi.comnih.gov This suggests that the dodecyl group in this compound can facilitate interactions with microbial cell membranes, potentially disrupting them and inhibiting growth. mdpi.commdpi.com While some N-alkylated aniline (B41778) derivatives have shown selective antifungal activity, others have demonstrated broad-spectrum antibacterial action. acs.orgnih.govmdpi.com For instance, research on N-alkyl-2-quinolonopyrones indicated that analogues with longer alkyl chains showed the most significant biological activity against various bacteria. nih.gov
Exploration in Drug Development and Pharmaceutical Applications
This compound serves as a versatile building block in the synthesis of more complex, functionalized molecules for potential pharmaceutical use. sigmaaldrich.comsigmaaldrich.com Its unique amphiphilic structure makes it a candidate for applications in drug delivery systems. For example, it has been used to improve the water solubilization of single-walled carbon nanotubes, which are being explored for their potential in delivering therapeutic agents. sigmaaldrich.comsigmaaldrich.com
The synthesis of various derivatives, such as N-benzylidene-4-dodecylaniline and halogen-containing N-aryl anilines, opens avenues for creating new compounds with specific biological targets. acs.org The development of such derivatives is a key strategy in medicinal chemistry to fine-tune the biological activity of a lead compound. nih.gov Furthermore, dysprosium(III) complexes functionalized with p-dodecylaniline have been assembled into micelles, indicating its utility in creating nanostructures for potential diagnostic or therapeutic applications. researchgate.net
Understanding the relationship between the chemical structure of this compound and its biological activity is critical for optimizing its therapeutic potential. nih.govconicet.gov.ar Studies on a class of aromatic amines and imines, including this compound, have revealed key structural features essential for their cytoprotective and antioxidant effects. uni-muenchen.de
A crucial finding is that the presence of at least one free nitrogen-hydrogen (NH) bond is essential for the observed cytoprotective properties. uni-muenchen.de Abrogating this bond, for instance through N,N-dimethylation, leads to a loss of this activity. uni-muenchen.de
Furthermore, the bioactivity is influenced by several physicochemical parameters. A quantitative model for cytoprotective antioxidant action identified two primary determinants: the heat of formation (ΔHf) and the energy of the lowest unoccupied molecular orbital (E(LUMO)). uni-muenchen.de This model can be further refined by considering the compound's lipophilicity (measured as logP) and the spin density at the nitrogen atom after radicalization, indicating that both electronic properties and hydrophobicity play a significant role. uni-muenchen.de The long dodecyl chain contributes significantly to the molecule's lipophilicity, which can influence its ability to interact with and penetrate cellular membranes to exert its effects. mdpi.commdpi.com
Theoretical and Computational Studies on N Dodecylaniline
Quantum Chemical Calculations for Electronic Properties and Molecular Interactions
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for elucidating the electronic characteristics of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, which govern the molecule's reactivity and intermolecular forces. For N-Dodecylaniline, such calculations would reveal how the electron-donating dodecyl group and the aromatic phenyl ring influence the nitrogen atom's reactivity.
Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more easily excitable and more reactive. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
While specific DFT studies detailing the electronic properties of this compound are not prominent in publicly available literature, the expected results would show a high electron density around the nitrogen atom and the phenyl ring, making them sites for electrophilic attack. The long, nonpolar dodecyl chain would primarily engage in van der Waals interactions.
Table 1: Representative Electronic Properties from Quantum Chemical Calculations This table is illustrative, showing typical parameters obtained from DFT calculations for an N-alkylaniline-type molecule, as specific data for this compound is not available.
| Parameter | Description | Typical Predicted Characteristic |
|---|---|---|
| EHOMO (Energy of Highest Occupied Molecular Orbital) | Energy of the outermost electron orbital; relates to the ability to donate an electron. | Localized on the aniline (B41778) (amine and phenyl) moiety. |
| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Energy of the first vacant electron orbital; relates to the ability to accept an electron. | Localized primarily on the aromatic ring. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | Moderate gap, suggesting higher reactivity than benzene (B151609) but more stability than highly conjugated systems. |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution; predicts sites for electrophilic and nucleophilic attack. | Negative potential (red) around the nitrogen atom; positive potential (blue) around the N-H proton. |
Molecular Dynamics Simulations for Adsorption and Self-Assembly
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes like adsorption onto surfaces and self-assembly in solution. This compound, as an amphiphilic molecule with a hydrophilic aniline head and a long hydrophobic dodecyl tail, is expected to exhibit significant interfacial and aggregation behavior.
MD simulations can be used to study how this compound molecules arrange themselves at an air-water or oil-water interface, with the aniline group interacting with the polar phase (water) and the dodecyl chain extending into the nonpolar phase (air or oil). These simulations can also predict the formation of micelles or other aggregates in a solvent. The simulations track trajectories, interaction energies, and structural parameters like tilt angle and layer thickness.
Although specific MD simulation studies focused on this compound are scarce, research on similar long-chain amphiphiles confirms their tendency to form ordered monolayers at interfaces and self-assemble into larger structures in solution. Such simulations would be crucial for understanding its application as a surfactant, corrosion inhibitor, or in material science.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Dodecylaniline (B12653459)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a group of chemicals with their biological activity or toxicity. For aniline derivatives, QSAR models have been developed to predict endpoints like aquatic toxicity. nih.gov
The key to a QSAR model is the selection of molecular descriptors that quantify different aspects of the chemical structure. For a molecule like this compound, important descriptors would include:
Hydrophobicity (log Kow): The octanol-water partition coefficient, which is expected to be high due to the long dodecyl chain. Studies on anilines show hydrophobicity is a primary driver of toxicity. researchgate.net
Electronic Descriptors: Parameters like the HOMO-LUMO energy gap (E_LUMO is often correlated with toxicity in anilines) and partial atomic charges, which describe the molecule's reactivity. researchgate.net
Steric/Topological Descriptors: Indices that describe the size and shape of the molecule.
A general QSAR model for the toxicity of anilines often takes a linear form. Research indicates that for aniline derivatives, the presence of an aliphatic side chain contributes to hydrophobicity and is predicted to increase toxicity to aquatic species. nih.gov
Table 2: Example of a Generic QSAR Model for Aniline Toxicity This table illustrates the structure of a QSAR model for aniline derivatives based on published studies. It is not a validated model for this compound but represents the key descriptors.
| Endpoint | Generic Model Equation | Key Descriptors | Relevance to this compound |
|---|---|---|---|
| Aquatic Toxicity (e.g., log 1/EC50) | log(1/EC50) = c1(log Kow) + c2(ELUMO) + c3 | log Kow (Hydrophobicity) ELUMO (Electronic Reactivity) | The dodecyl chain gives a high log Kow, suggesting it is a dominant factor in its predicted toxicity. |
Prediction of Degradation Pathways and Environmental Fate
Computational models can predict the likely degradation pathways of a chemical in the environment, which is crucial for assessing its persistence and the formation of potentially harmful metabolites. These predictions are often based on databases of known biochemical reactions and rule-based systems that identify susceptible functional groups.
For this compound, predicted degradation pathways would likely involve several key transformations:
Biodegradation of the Alkyl Chain: The long dodecyl chain is a likely point of initial attack by microorganisms, proceeding through mechanisms like omega- and beta-oxidation, which progressively shorten the chain.
N-Dealkylation: Cleavage of the bond between the nitrogen and the dodecyl group, releasing aniline or its derivatives.
Aromatic Ring Hydroxylation and Cleavage: Enzymatic attack on the phenyl ring, leading to the introduction of hydroxyl groups, followed by ring opening. This is a common fate for many aromatic compounds in the environment.
Environmental Research and Ecotoxicological Assessment of N Dodecylaniline
Methodologies for Assessing Acute Aquatic Toxicity of Dodecylaniline (B12653459)
The assessment of acute aquatic toxicity of chemical substances like N-dodecylaniline is crucial for determining their potential immediate harm to aquatic ecosystems. Standardized methodologies, primarily from the Organisation for Economic Co-operation and Development (OECD) and the US Environmental Protection Agency (EPA), are employed to ensure data consistency and reliability. fao.org
A cornerstone of acute aquatic toxicity testing is the OECD Test Guideline 203: Fish, Acute Toxicity Test . fao.orgsitubiosciences.com This test exposes fish to the chemical for a 96-hour period under controlled conditions. situbiosciences.combiotecnologiebt.it The primary endpoint is mortality, and the results are typically expressed as the LC50 (Lethal Concentration 50%), which is the concentration of the substance that is lethal to 50% of the test fish population within the 96-hour exposure. fao.orgbiotecnologiebt.it Observations of mortality are recorded at 24, 48, 72, and 96 hours. situbiosciences.com The test can be conducted under static, semi-static, or flow-through conditions. fao.org For a substance like this compound, which is poorly soluble in water, it is tested as a water accommodated fraction (WAF). concawe.eu This involves mixing the substance with water and allowing the undissolved portions to separate, with the resulting water phase used for testing. concawe.eu
The selection of fish species for testing depends on factors like regulatory requirements and the relevant environmental exposure scenarios (e.g., cold, temperate, or warm water species). fao.org Commonly used species include the Rainbow trout (Oncorhynchus mykiss) and Zebrafish (Danio rerio). situbiosciences.comconcawe.eu The Zebrafish is also the subject of the OECD Test Guideline 236: Fish Embryo Acute Toxicity (FET) Test , which provides an alternative to using adult fish by assessing acute toxicity on embryonic stages. researchgate.net
In addition to fish, other aquatic organisms are used to provide a more comprehensive ecological assessment. The OECD Test Guideline 202 outlines the acute immobilization test for Daphnia sp. (water fleas), a key invertebrate species. concawe.euilo.org This 48-hour test determines the EC50 (Effective Concentration 50%), the concentration at which 50% of the daphnids are immobilized. ilo.org Algal growth inhibition tests, such as OECD Test Guideline 201 , are also conducted to assess the impact on primary producers. concawe.euilo.org
To reduce and refine the use of live animals in testing, alternative methods are being developed and implemented. thepsci.eunih.gov These include in vitro assays like the rainbow trout gill cell line cytotoxicity assay (OECD TG 249) and in silico models such as Quantitative Structure-Activity Relationship (QSAR) models, which predict toxicity based on the chemical structure. thepsci.eu
Table 1: Key OECD Guidelines for Acute Aquatic Toxicity Testing
| Guideline | Test Name | Organism | Duration | Primary Endpoint |
|---|---|---|---|---|
| OECD TG 203 | Fish, Acute Toxicity Test | Fish (e.g., Rainbow trout, Zebrafish) | 96 hours | LC50 |
| OECD TG 202 | Daphnia sp. Acute Immobilisation Test | Daphnia magna | 48 hours | EC50 |
| OECD TG 201 | Alga, Growth Inhibition Test | Algae (e.g., Selenastrum capricornutum) | 72 or 96 hours | EC50 |
| OECD TG 236 | Fish Embryo Acute Toxicity (FET) Test | Zebrafish (Danio rerio) embryos | 96 hours | Lethality and developmental effects |
| OECD TG 249 | Rainbow Trout Gill Cell Line Cytotoxicity Assay | RTgill-W1 cell line | Shorter exposure time | Cell viability |
Chronic Toxicity and Bioaccumulation Studies in Aquatic Organisms
Chronic toxicity testing investigates the adverse effects of a substance over a significant portion of an organism's lifespan, covering endpoints such as growth, reproduction, and survival. europa.eu These long-term studies are often triggered if acute toxicity data or the expected exposure patterns indicate a potential risk. europa.eu For this compound, which is noted as being very toxic to aquatic organisms and may cause long-term adverse effects, chronic studies are particularly relevant. fishersci.com
Standardized methods for chronic toxicity testing include the OECD Test Guideline 210 (Fish Early Life Stage Toxicity Test) and OECD Test Guideline 211 (Daphnia magna Reproduction Test) . ilo.org These tests expose organisms to a range of concentrations over an extended period to determine the No-Observed-Effect-Concentration (NOEC) and the Lowest-Observed-Effect-Concentration (LOEC). europa.euwaterquality.gov.au The EC10, the concentration causing a 10% effect, is also a valuable endpoint. nih.gov
Bioaccumulation is the process by which a chemical is taken up by an organism from all routes of exposure, including water, food, and sediment. europa.eu It is a critical factor in assessing the long-term environmental risk of a substance. ilo.org The potential for a substance to bioaccumulate is often initially estimated using its octanol-water partition coefficient (log Kow). ilo.org A high log Kow value suggests a higher potential for bioaccumulation. ilo.org
The primary method for experimentally determining bioaccumulation is the bioconcentration factor (BCF) test, often following OECD Test Guideline 305 . europa.eu This test measures the uptake of a water-borne chemical by fish, resulting in a BCF value, which is the ratio of the chemical's concentration in the organism to its concentration in the water at steady state. europa.eu While fish are the preferred species, data from invertebrates or reliable prediction models can also be used. europa.eu For some highly hydrophobic compounds, using alternative organisms like Daphnia magna can be advantageous due to faster depuration rates, allowing for a more efficient assessment of bioaccumulation potential. nih.gov
Table 2: Key Parameters in Chronic Toxicity and Bioaccumulation Studies
| Parameter | Definition | Relevance |
|---|---|---|
| NOEC (No-Observed-Effect-Concentration) | The highest tested concentration at which no statistically significant adverse effect is observed. europa.euwaterquality.gov.au | Indicates a "safe" concentration under test conditions. |
| LOEC (Lowest-Observed-Effect-Concentration) | The lowest tested concentration at which a statistically significant adverse effect is observed. europa.euwaterquality.gov.au | Indicates the threshold for adverse effects. |
| BCF (Bioconcentration Factor) | The ratio of a chemical's concentration in an organism to its concentration in the surrounding water at steady state. europa.eu | Measures the potential for a chemical to accumulate in aquatic organisms from water. |
| log Kow (Octanol-Water Partition Coefficient) | A measure of a chemical's hydrophobicity. ilo.org | Used to predict the potential for bioaccumulation. |
Environmental Persistence and Degradation Pathway Investigations
The environmental persistence of a chemical refers to the length of time it remains in the environment before being broken down. nih.gov Investigating the persistence and degradation pathways of this compound is essential for understanding its long-term fate and potential for prolonged exposure.
Degradation can occur through two primary mechanisms:
Abiotic degradation: This involves non-biological processes such as photolysis (breakdown by light) and hydrolysis (reaction with water). epa.gov
Biotic degradation (Biodegradation): This is the breakdown of a substance by microorganisms. nih.gov
For organic compounds like this compound, biodegradation is often the most significant degradation pathway. nih.gov The aniline (B41778) moiety can undergo various transformations. For instance, N-benzylidene-4-dodecylaniline, a derivative, has been studied for its chemical reactions, which can include oxidation and reduction. The persistence of degradation products themselves is also a concern, as they may also be toxic or persistent. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict the degradation pathways of chemicals like this compound based on their molecular structure. epa.gov These models help in preliminary assessments of environmental fate when experimental data is limited. epa.gov
Analytical Methods for Environmental Quantification of Dodecylaniline (e.g., GC-MS)
Accurate quantification of this compound in environmental samples such as water, soil, and sediment is fundamental for exposure assessment and monitoring. cdc.gov The primary analytical technique for this purpose is Gas Chromatography-Mass Spectrometry (GC-MS) . cdc.gov
The general workflow for analyzing environmental samples for this compound involves several steps:
Sample Preparation: This is a critical step to extract the analyte from the sample matrix and remove interfering substances. For water samples, liquid-liquid extraction with a solvent like dichloromethane (B109758) is common. europa.eu For soil and sediment, techniques like accelerated solvent extraction (ASE) can be used, which offers advantages such as reduced solvent consumption and faster extraction times. mdpi.com
Concentration: The extracted sample is often concentrated to increase the analyte concentration to a level detectable by the instrument. Nitrogen blowing is a common method for this. mdpi.com
Analysis by GC-MS: The prepared extract is injected into the gas chromatograph, where the compounds are separated based on their volatility and interaction with the chromatographic column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both identification and quantification. cdc.govepa.gov The use of an internal standard is recommended to improve the accuracy of quantification. mdpi.com
For trace-level analysis in complex environmental matrices, advanced techniques such as headspace solid-phase microextraction (HS-SPME) coupled with GC-MS/MS can be employed to achieve very low limits of detection (LOD) and quantification (LOQ). nih.gov
Table 3: Overview of GC-MS Analysis for this compound
| Analytical Step | Method/Technique | Purpose |
|---|---|---|
| Extraction from Water | Liquid-Liquid Extraction (e.g., with Dichloromethane) europa.eu | Isolate the analyte from the aqueous matrix. |
| Extraction from Soil/Sediment | Accelerated Solvent Extraction (ASE) mdpi.com | Efficiently extract the analyte from solid matrices. |
| Cleanup | Florisil Column Cleanup, Gel Permeation Chromatography epa.gov | Remove interfering compounds from the extract. |
| Concentration | Nitrogen Blowing mdpi.com | Increase the concentration of the analyte before analysis. |
| Separation & Detection | Gas Chromatography-Mass Spectrometry (GC-MS) cdc.gov | Separate, identify, and quantify this compound. |
| Enhanced Sensitivity | HS-SPME-GC-MS/MS nih.gov | Achieve lower detection limits for trace analysis. |
Considerations for Waste Disposal and Environmental Impact Mitigation in Research
The responsible management of waste containing this compound in a research setting is crucial to prevent environmental contamination. fishersci.com Chemical waste generators must determine if a discarded chemical is classified as hazardous waste. fishersci.com Given that this compound is considered very toxic to aquatic organisms, it requires careful handling and disposal. fishersci.com
Key considerations for waste disposal and impact mitigation include:
Waste Segregation: Waste containing this compound should be segregated from non-hazardous waste at the source. Mixing hazardous waste with other refuse is a common issue that exacerbates environmental problems. mdpi.com
Proper Labeling and Storage: All waste containers must be clearly labeled with their contents and stored in a secure area to prevent accidental release.
Disposal Methods: Disposal should be handled by a licensed hazardous waste management company. Uncontrolled dumping or incineration can lead to severe environmental consequences, including air and water pollution, soil contamination, and harm to wildlife. mdpi.comresearchgate.net Landfilling of untreated chemical waste can result in the leaching of hazardous substances into groundwater. mdpi.com
Spill Management: Procedures for managing spills should be in place. Small spills can be swept up and placed in a suitable container for disposal. fishersci.com For larger spills, containment is critical to prevent the substance from entering drains or water systems. fishersci.com
Source Reduction: Where possible, researchers should aim to minimize the amount of waste generated. This can involve careful planning of experiments to use the minimum amount of the chemical necessary.
Mitigation strategies should focus on preventing the release of this compound into the environment. This includes implementing robust waste management protocols within research facilities and ensuring all personnel are trained on the proper handling and disposal procedures for this and other hazardous chemicals. cwejournal.orgutm.my
Q & A
Q. How can computational modeling complement experimental studies of this compound’s electronic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
